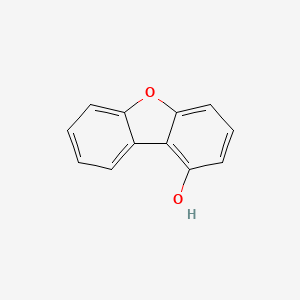

Dibenzofuran-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFIUYPXCGSSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397179 | |

| Record name | Dibenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82493-21-8, 33483-06-6 | |

| Record name | Dibenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dibenzofuranol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Electrochemical Analysis of Dibenzofuran 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural determination of organic molecules, providing insights into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, are instrumental in piecing together the molecular framework of dibenzofuran-1-ol. In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the number and connectivity of hydrogen atoms. For instance, in a related dibenzofuran (B1670420) derivative, aromatic protons typically appear in the downfield region of the spectrum, often between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The hydroxyl proton of the phenol (B47542) group would exhibit a characteristic chemical shift that can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. Aromatic carbons in dibenzofuran structures generally resonate in the range of δ 110–160 ppm. researchgate.net The carbon atom attached to the hydroxyl group (C-1) would show a characteristic downfield shift due to the electronegativity of the oxygen atom.

| Technique | Description | Key Findings for this compound |

| ¹H NMR | Provides information on the proton environments and their connectivity. | Aromatic protons resonate in the downfield region. The hydroxyl proton signal is also characteristic. |

| ¹³C NMR | Details the carbon framework of the molecule. | Aromatic carbons appear in a specific range, with the C-1 carbon shifted downfield due to the hydroxyl group. researchgate.net |

Two-Dimensional (2D) NMR Techniques

To overcome the limitations of 1D NMR in complex molecules where signal overlap can occur, two-dimensional NMR techniques are employed. wikipedia.orglibretexts.org These methods spread the spectral information across two frequency axes, enhancing resolution and revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. libretexts.org For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, confirming their connectivity within the benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum of this compound would link each proton signal to its corresponding carbon signal, providing unambiguous C-H assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. ipb.pt For example, the correlation between the hydroxyl proton and the C-1 carbon could be observed.

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | Shows proton-proton (¹H-¹H) correlations through bonds. libretexts.org | Confirms the arrangement of protons on the aromatic rings. |

| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C). wikipedia.org | Assigns specific protons to their corresponding carbon atoms. researchgate.net |

| HMBC | Reveals long-range (2-3 bond) proton-carbon correlations. ipb.pt | Helps in assigning quaternary carbons and confirming the overall structure. |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. researchtrend.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govuio.noresearchgate.net In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional moieties.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the furan (B31954) ring would likely appear in the 1000-1300 cm⁻¹ region. jetir.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would produce signals in the 1400-1600 cm⁻¹ range. jetir.org

| Functional Group | Vibrational Mode | Expected FT-IR Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Furan Ring | C-O Stretch | 1000-1300 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. swan.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Mass Determination

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. frontiersin.orgnih.govfrontiersin.org This technique is highly effective for analyzing complex mixtures and confirming the molecular weight of individual components. For this compound, LC-MS analysis would provide a precise measurement of its molecular mass. frontiersin.org The molecular formula of this compound is C₁₂H₈O₂, giving it a monoisotopic mass of 184.05 g/mol . uni.lu In an LC-MS experiment, this compound would be expected to produce a prominent ion corresponding to its molecular weight, often as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. uni.lu

| Technique | Information Obtained | Expected Result for this compound |

| LC-MS | Separation and precise molecular mass determination. frontiersin.orgnih.gov | A peak corresponding to a mass-to-charge ratio consistent with the molecular weight of this compound (184.05 g/mol ). uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Photoproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the separation, identification, and quantification of chemical compounds in complex mixtures. In the context of this compound, scientific studies have predominantly utilized GC-MS to identify it as a transformation product resulting from the degradation of other significant environmental pollutants, rather than analyzing the photoproducts of this compound itself.

Research has consistently shown that this compound is a key metabolite formed during the microbial degradation of Dibenzofuran. For instance, the fungus Paecilomyces lilacinus and the yeast Trichosporon mucoides have been shown to transform Dibenzofuran into several hydroxylated derivatives, with this compound being one of the identified monohydroxylated products. researchgate.netasm.org In these studies, culture supernatants were extracted and analyzed by GC-MS, which confirmed the molecular weight of the metabolite to be 184 g/mol , corresponding to a hydroxylated dibenzofuran structure. researchgate.net Similarly, the biphenyl-cultivating bacterial strain Pseudomonas putida B6-2 also produces this compound as a metabolite of Dibenzofuran. acs.org

Furthermore, this compound has been identified as a significant photoproduct from the photodegradation of Dibenzo-p-dioxin (B167043) when adsorbed on surfaces like cellulose (B213188) and silica (B1680970). researchgate.net These studies employ GC-MS to analyze the end products after irradiation, providing clear evidence for the formation of 2,2′-dihydroxybiphenyl and this compound as major photoproducts. researchgate.net The pyrolysis of biphenylylene-2,2'-sulfate has also been shown to yield this compound, as identified through analytical techniques. archive.org

Table 1: Identification of this compound as a Transformation Product via GC-MS

| Precursor Compound | Transformation Type | Analytical Context | Reference(s) |

|---|---|---|---|

| Dibenzofuran | Fungal Degradation | Identification of microbial metabolites | researchgate.net |

| Dibenzofuran | Yeast Degradation | Identification of microbial metabolites | asm.org |

| Dibenzofuran | Bacterial Degradation | Identification of microbial metabolites | acs.org |

| Dibenzo-p-dioxin | Photodegradation | Identification of surface-adsorbed photoproducts | researchgate.net |

Electronic Spectroscopy

Optical Absorption and Fluorescence Spectroscopy

The electronic properties of this compound can be investigated using optical absorption (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the electronic transitions and photophysical behavior of the molecule.

UV-Vis absorption data for this compound has been reported in studies focused on its identification as a degradation product. In the analysis of metabolites from the yeast Trichosporon mucoides, this compound was identified and characterized by its UV absorption maxima. asm.org Similarly, the UV-Vis spectrum was noted as part of the supporting information in a study on the bacterial degradation of dibenzofuran, although specific maxima were not detailed in the primary text. acs.org

Table 2: Reported UV-Vis Absorption Maxima for this compound

| Solvent/Medium | Absorption Maxima (λmax) | Reference |

|---|

Electrochemical Characterization

Cyclic Voltammetry for Boundary Molecular Orbital Level Estimation

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a compound and to estimate the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Despite its utility, specific studies applying cyclic voltammetry to this compound to determine its oxidation and reduction potentials and corresponding orbital energies are not found in the reviewed scientific literature. Therefore, no experimental data for its formal potentials or HOMO/LUMO levels can be presented.

Electrochemical Impedance Spectroscopy for Electron Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is an advanced technique for studying the kinetics of electron transfer processes at electrode-electrolyte interfaces. It provides information on properties such as charge transfer resistance and capacitance. A thorough review of existing literature reveals no specific studies that have employed EIS to characterize the electron transfer kinetics of this compound.

Environmental Chemistry and Degradation Pathways of Dibenzofuran 1 Ol Precursors and Analogues

Atmospheric Degradation Processes

In the atmosphere, dibenzofurans are primarily degraded through oxidation reactions initiated by hydroxyl (OH) radicals. This process leads to the formation of various transformation products, including hydroxylated derivatives.

Hydroxyl Radical-Initiated Oxidation

The atmospheric degradation of dibenzofuran (B1670420) (DF) is predominantly initiated by the addition of a hydroxyl radical. acs.org Theoretical studies using density functional theory predict that the most favored site for OH addition is the C1 position of the dibenzofuran molecule, with a branching ratio of 0.61, leading to the formation of a DF-OH(1) adduct. acs.org The calculated reaction rate constant for this addition has been used to estimate the atmospheric lifetime of dibenzofuran to be approximately 0.45 days, assuming a 24-hour average OH radical concentration of 9.7 × 10⁵ molecule cm⁻³. acs.org This is significantly faster than lifetimes estimated by other methods, which ranged from 1.7 to 3.1 days. acs.org

For chlorinated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TeCDF), the degradation is also readily initiated by OH radicals. nih.gov The presence of water in the atmosphere can act as a source of OH radicals, potentially enhancing the degradation efficiency. nih.gov High-accuracy molecular orbital calculations have been employed to investigate these complex reaction pathways. nih.gov The rate constants for the elementary reactions have been calculated over a temperature range of 250-400K, allowing for the fitting of Arrhenius formulas and the estimation of atmospheric lifetimes. nih.gov

Formation of Hydroxylated Adducts and Products (e.g., Dibenzofuranol)

Following the initial addition of the hydroxyl radical to the dibenzofuran ring, a π-delocalized DF-OH adduct is formed. acs.org This adduct can then react with molecular oxygen (O₂) in the atmosphere. acs.org One of the subsequent reaction pathways involves the abstraction of a hydrogen atom geminal to the OH group by O₂, which results in the formation of a closed-shell dibenzofuranol structure. acs.orgresearchgate.net Specifically for polychlorinated dibenzofurans (PCDFs), substituted dibenzofuranols are considered the primary oxidation products under atmospheric conditions. researchgate.net

In the case of 2,3,7,8-TeCDF, the initial OH adduct can react with O₂ to form a 2,3,7,8-TeCDF-OH-O₂ adduct, which can then further react with atmospheric components like nitric oxide (NO) or water to complete the decomposition process. researchgate.net It has also been proposed that the furan (B31954) ring of 2,3,7,8-TeCDF can be converted into a dioxin ring during this degradation, which may explain experimental observations of the transformation of polychlorodibenzofurans into polychlorodibenzo-p-dioxins. nih.gov

Aquatic Photodegradation

In aquatic environments, photodegradation is a key transformation process for dibenzofuran and its chlorinated derivatives. The rates and mechanisms of this process are influenced by the chemical structure of the compounds and the presence of natural substances in the water.

Rates and Photoproduct Analysis of Dibenzofuran and its Chlorinated Derivatives

Studies on the aquatic photochemistry of polychlorinated dibenzofurans (PCDFs) have shown that these compounds undergo slow direct photolysis in distilled water but experience significantly enhanced degradation rates in natural lake water. csbsju.eduacs.orgacs.org For instance, under midsummer sunlight, 2,3,7,8-tetrachlorodibenzofuran (T₄CDF) and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P₅CDF) had rate constants of 0.11 and 0.015 d⁻¹, respectively, in a water/acetonitrile (B52724) solution. csbsju.eduacs.orgacs.org In contrast, these rates increased to 0.58 and 3.6 d⁻¹ in lake water, indicating a 240-fold faster degradation for P₅CDF due to the action of natural sensitizers. csbsju.eduacs.orgacs.orgias.ac.in The chlorine substitution pattern also affects the photolysis rates, with P₅CDF degrading 6.2 times faster than T₄CDF in lake water. csbsju.eduoieau.fr

The photodegradation of the parent dibenzofuran nucleus in lake water has also been investigated. csbsju.eduacs.org This process is important for understanding the ultimate fate of the core structure of these pollutants.

Table 1: Photodegradation Rate Constants of Selected PCDFs

| Compound | Medium | Rate Constant (d⁻¹) | Reference |

|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (T₄CDF) | Water/Acetonitrile | 0.11 ± 0.01 | csbsju.eduacs.orgacs.org |

| 2,3,7,8-Tetrachlorodibenzofuran (T₄CDF) | Lake Water | 0.58 ± 0.05 | csbsju.eduacs.org |

| 2,3,4,7,8-Pentachlorodibenzofuran (P₅CDF) | Water/Acetonitrile | 0.015 ± 0.007 | csbsju.eduacs.orgacs.org |

| 2,3,4,7,8-Pentachlorodibenzofuran (P₅CDF) | Lake Water | 3.6 ± 0.3 | csbsju.eduacs.org |

Mechanisms of Photolytic Transformation: Reductive Dechlorination, C-O Cleavage, and Hydroxylation

The photolytic transformation of PCDFs and the dibenzofuran nucleus in natural water involves several key mechanisms: reductive dechlorination, carbon-oxygen (C-O) bond cleavage, and hydroxylation. csbsju.eduacs.orgacs.org Reductive dechlorination is confirmed as a degradation pathway for PCDFs in lake water. acs.orgoieau.fr For example, the photolysis of P₅CDF leads to the formation of three different T₄CDF congeners, with 2,3,6,8- and 2,3,4,8-T₄CDF being identified by GC/MS. csbsju.eduacs.org Similarly, the photolysis of T₄CDF produces a trichlorodibenzofuran (T₃CDF). csbsju.eduacs.org

Formation of Di- and Trihydroxybiphenyl Photoproducts

The photolysis of nonchlorinated dibenzofuran in lake water yields 2,2′-dihydroxybiphenyl (2,2'-DHB) as a photoproduct. csbsju.eduacs.orgacs.org This indicates that C-O cleavage of the furan ring is a key step in the degradation of the dibenzofuran nucleus. acs.org Further photolysis of 2,2′-DHB, which is itself photolabile, leads to the formation of a trihydroxybiphenyl, which has been tentatively identified as 2,2′,3-trihydroxybiphenyl. csbsju.eduacs.orgacs.org The concentration of 2,2'-DHB initially increases and then decreases with longer photolysis times, suggesting it is an intermediate in the degradation pathway. csbsju.eduacs.org

In the photolysis of P₅CDF in lake water, a polar photoproduct was detected. csbsju.eduacs.orgacs.org Although its exact identity could not be confirmed, analysis suggested a hydroxylated, completely dechlorinated compound, which points to the importance of pathways beyond reductive dechlorination. csbsju.eduacs.orgoieau.fr

Microbial Bioremediation and Biodegradation

The microbial-driven breakdown of dibenzofuran and its analogues is a key process in the natural attenuation of these pollutants. Bioremediation, which harnesses the metabolic capabilities of microorganisms, is considered a cost-effective and environmentally sound alternative to physicochemical methods for decontaminating sites polluted with dioxin-like compounds. upm.edu.myasm.org Bacteria, in particular, have demonstrated significant potential in degrading these persistent organic pollutants through various metabolic pathways. asm.orgresearchgate.net

Aerobic Degradation by Bacterial Communities

Numerous bacterial strains capable of aerobically degrading dibenzofuran (DBF), a model for its hydroxylated analogues, have been isolated from contaminated environments such as soil and river sediments. nih.govresearchgate.netjst.go.jp The ability of these microbial communities to use DBF as a source of carbon and energy is a cornerstone of bioremediation strategies. upm.edu.my

Studies have shown that the frequency of isolating DBF-degrading bacteria is often higher in environments with greater concentrations of polychlorinated dioxins, suggesting an adaptation of the microbial communities to these pollutants. jst.go.jp A variety of bacterial genera have been identified with the capacity to break down DBF. Most of these isolates belong to the class Actinobacteria, with the genera Nocardioides and Rhodococcus being particularly prominent. jst.go.jp Other identified genera include Sphingomonas, Terrabacter (Brevibacterium), Pseudomonas, Bacillus, Serratia, and Agrobacterium. researchgate.netnih.govresearchgate.netoup.com For instance, Shewanella putrefaciens CN32 demonstrated a high degradation ratio for dibenzofurans (83.11%) under aerobic conditions. frontiersin.org Similarly, strains like Bacillus sp. SS2 and Serratia sp. SSA1, isolated from contaminated tropical soil, showed significant removal of DBF, at 93.87% and 98.9% respectively. researchgate.net

The process of aerobic degradation is initiated by oxygenase enzymes that introduce oxygen atoms into the aromatic structure, making the stable rings more susceptible to cleavage and further breakdown. researchgate.net This initial attack is a critical step that leads to the eventual mineralization of the compound. nih.gov

Table 1: Examples of Bacterial Strains Involved in Aerobic Degradation of Dibenzofuran

| Bacterial Strain | Source of Isolation | Key Findings | Reference(s) |

| Rhodococcus sp. HA01 | Not specified | Utilizes DBF as sole carbon and energy source; co-expression of two angular dioxygenases. | nih.gov, |

| Terrabacter sp. DBF63 | Not specified | Possesses a DF 4,4a-dioxygenase (DFDO) for angular dioxygenation. | nih.gov, frontiersin.org |

| Sphingomonas wittichii RW1 | Elbe River | Degrades both DBF and dibenzo-p-dioxin (B167043) via an angular dioxygenase. | asm.org |

| Ralstonia sp. SBUG 290 | Compost soil | Cometabolically degrades DBF when grown on biphenyl (B1667301). | nih.gov, researchgate.net |

| Agrobacterium sp. PH-08 | Not specified | Degrades DBF via both angular and lateral dioxygenation pathways. | oup.com |

| Bacillus sp. SS2 | Contaminated tropical soil | Achieved 93.87% removal of DBF. | researchgate.net |

| Serratia sp. SSA1 | Contaminated tropical soil | Achieved 98.9% removal of DBF. | researchgate.net |

| Shewanella putrefaciens CN32 | Not specified | Degraded 83.11% of dibenzofurans under aerobic conditions. | frontiersin.org |

Role of Dioxygenase Systems (e.g., Dibenzofuran 4,4a-Dioxygenase, Biphenyl Dioxygenase)

The initial enzymatic attack in the aerobic biodegradation of dibenzofuran and its analogues is predominantly catalyzed by Rieske non-heme iron oxygenases. nih.govtandfonline.com These enzymes incorporate two oxygen atoms into the substrate. nih.gov The mode of this initial dioxygenation determines the subsequent metabolic pathway and can be broadly categorized into two types: angular and lateral dioxygenation. researchgate.net

Angular dioxygenation is considered the most effective pathway for degrading dibenzofuran. tandfonline.com This reaction is catalyzed by angular dioxygenases, such as dibenzofuran 4,4a-dioxygenase (DFDO), which attack the carbon atom adjacent to the ether bridge (the angular position) and a neighboring carbon. nih.govtandfonline.com This attack on the 4 and 4a carbons results in an unstable hemiacetal that spontaneously cleaves the ether bond, a critical step in detoxifying dioxin-like compounds. nih.govtandfonline.com The product of this cleavage is 2,2′,3-trihydroxybiphenyl, which is then further degraded via a meta-cleavage pathway. nih.govasm.org Several bacteria employ this strategy, including Sphingomonas wittichii RW1 and Terrabacter sp. strain DBF63. frontiersin.orgasm.org Some strains, like Rhodococcus sp. HA01, possess multiple angular dioxygenase systems with complementary substrate specificities, allowing for more efficient degradation of a wider range of chlorinated DBFs. nih.gov

Lateral dioxygenation , in contrast, involves the incorporation of oxygen atoms at two adjacent carbons on one of the benzene (B151609) rings, away from the ether bridge (e.g., at positions 1,2 or 2,3). oup.comnih.gov This mechanism is typical for the degradation of compounds like biphenyl and naphthalene (B1677914) and is often carried out by biphenyl dioxygenase. upm.edu.mynih.gov While this pathway is less common for bacteria that can grow on DBF as a sole carbon source, it is frequently observed in the cometabolic degradation of DBF. oup.comnih.gov For example, Ralstonia sp. strain SBUG 290, when grown on biphenyl, degrades DBF via lateral 1,2-dioxygenation to form 1,2-dihydroxydibenzofuran. researchgate.net This is then subject to ring fission, producing metabolites like 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid. researchgate.net

Cometabolic Degradation Mechanisms

Cometabolism is a process where a microorganism transforms a compound (like dibenzofuran) from which it gains no energy, while utilizing another compound (a primary substrate) for growth. nih.govoup.com Several bacterial strains that cannot use DBF as a sole carbon source can degrade it cometabolically. nih.govresearchgate.net This is often observed in bacteria grown on structurally similar aromatic compounds like biphenyl or carbazole (B46965). asm.orgnih.gov

Biphenyl-utilizing bacteria, such as Ralstonia sp. strain SBUG 290 and Pseudomonas putida B6-2, are capable of co-oxidizing DBF. nih.govacs.org These bacteria typically employ their biphenyl dioxygenase enzymes to initiate a lateral attack on the DBF molecule. researchgate.netacs.org The resulting metabolites are then channeled into the bacterium's existing degradation pathways. nih.gov For instance, Ralstonia sp. SBUG 290 cometabolically degrades DBF completely via lateral dioxygenation and subsequent meta-cleavage of the aromatic ring. nih.govresearchgate.net

Similarly, carbazole-degrading bacteria like Sphingomonas sp. strain XLDN2-5 can cometabolically degrade DBF. asm.org This strain utilizes an angular dioxygenation pathway to transform DBF into intermediates like 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid and ultimately salicylic (B10762653) acid. asm.org The ability of these bacteria to act on multiple heterocyclic pollutants highlights their potential utility in bioremediating complex contaminant mixtures. asm.org The degradation of DBF through cometabolic processes demonstrates that a complete breakdown is possible even without the organism using it as a primary growth substrate. nih.gov

Enzyme Activity and Protein Expression during Degradation

The degradation of dibenzofuran is a complex process involving the coordinated expression and activity of numerous enzymes. asm.orgnih.gov Proteomic and genomic studies, particularly on Sphingomonas wittichii RW1, have provided insights into the cellular response during DBF metabolism. nih.govfrontiersin.org

When S. wittichii RW1 is grown on DBF, there is an observed increase in the abundance of proteins directly involved in the degradation pathway. nih.govresearchgate.net Key among these are the components of the initial angular dioxygenase system, such as the terminal oxygenase subunit (often denoted as DxnA1 or DbfA1). asm.orgnih.gov Expression of the gene for this enzyme, dxnA1, is reportedly higher in DBF-grown cells. frontiersin.org Following the initial dioxygenation, other enzymes like 2,2′,3-trihydroxybiphenyl 1,2-dioxygenase (which performs meta-cleavage) and meta-cleavage product hydrolases are also upregulated. nih.govresearchgate.net

Interestingly, studies have revealed that some enzymes in the DBF degradation pathway are constitutively expressed, meaning they are produced regardless of the presence of DBF. asm.orgfrontiersin.org In S. wittichii RW1, the initial dioxygenase was found to be synthesized even when the bacterium was grown on other substrates like acetate (B1210297). frontiersin.org However, the levels of gene expression and subsequent enzyme activity are crucial in determining the efficiency of a catabolic pathway. asm.org The expression of different gene clusters can be induced by the presence of DBF, indicating a regulated response to the contaminant. asm.org For example, in Rhodococcus sp. HA01, the enzymes for DBF degradation are inducible, as negligible depletion of the compound was observed in cells grown on fructose.

Table 2: Key Enzymes and Proteins in Dibenzofuran Degradation by Sphingomonas wittichii RW1

| Enzyme/Protein | Gene(s) | Function | Expression Pattern | Reference(s) |

| Dibenzofuran 4,4a-dioxygenase (Dioxin dioxygenase) | dxnA1A2 | Angular dioxygenation of DBF to 2,2',3-trihydroxybiphenyl | Increased expression/activity in presence of DBF; also constitutively expressed. | asm.org, nih.gov, frontiersin.org |

| 2,2',3-Trihydroxybiphenyl 1,2-dioxygenase | dbfB | Meta-cleavage of the hydroxylated intermediate | Involved in DBF degradation. | asm.org, researchgate.net |

| Meta-cleavage product hydrolase | dxnB | Hydrolysis of the ring-cleavage product | Increased expression during growth on DBF. | nih.gov, researchgate.net, frontiersin.org |

| Ferredoxin | fdx1, fdx3 | Electron transfer to the terminal oxygenase | Component of the dioxygenase system. | asm.org, frontiersin.org |

| Catechol 1,2-dioxygenase | Not specified | Downstream metabolism of catechol | Increased expression during growth on DBF. | nih.gov |

Optimization of Environmental Factors for Biodegradation

The efficiency of microbial degradation of dibenzofuran is significantly influenced by various environmental factors. upm.edu.myresearchgate.net Optimizing these parameters is crucial for enhancing bioremediation processes in contaminated sites. upm.edu.myresearchgate.net Key factors include substrate concentration, temperature, and pH. upm.edu.my

Substrate Concentration: The concentration of the pollutant can impact bacterial activity. A study on a native bacterial community from landfill leachate found that the highest degradation of DBF occurred at the lowest tested concentration of 15 mg L⁻¹. upm.edu.my At higher concentrations of 30 and 45 mg L⁻¹, the degradation efficiency decreased, suggesting potential substrate inhibition or toxicity at elevated levels. upm.edu.my

Temperature: Temperature affects bacterial metabolism and enzyme kinetics. upm.edu.my For the bacterial community in landfill leachate, the optimal temperature for DBF degradation was found to be 30°C, achieving 68.33% removal. upm.edu.my This finding is consistent with other studies that also identified 30°C as the optimal temperature for DBF-degrading bacteria. upm.edu.my Temperature is a critical factor, as microbial activity can be significantly reduced or halted outside of the optimal range. researchgate.net

pH: The pH of the environment influences enzyme structure and function. The optimal pH for DBF degradation by the landfill leachate community was determined to be 7.0. upm.edu.my Deviation from this neutral pH led to lower degradation rates.

By optimizing these three factors simultaneously (15 ppm DBF, 30°C, and pH 7), a removal of 74.40% was achieved within 24 hours, demonstrating the importance of controlling environmental conditions for effective bioremediation. upm.edu.my The interplay between various factors, including nutrient availability (e.g., carbon-to-nitrogen ratio) and moisture content, must also be considered for successful application in the field. researchgate.netmdpi.com

Table 3: Optimized Environmental Conditions for Dibenzofuran Degradation

| Parameter | Optimal Value | Degradation Efficiency | Bacterial System | Reference(s) |

| Substrate Concentration | 15 mg L⁻¹ | Highest among tested concentrations (15-45 mg L⁻¹) | Landfill leachate bacterial community | upm.edu.my |

| Temperature | 30°C | 68.33% | Landfill leachate bacterial community | upm.edu.my |

| pH | 7.0 | Highest among tested pH values (5-9) | Landfill leachate bacterial community | upm.edu.my |

| Combined Optimized Conditions | 15 mg L⁻¹ DBF, 30°C, pH 7 | 74.40% in 24 hours | Landfill leachate bacterial community | upm.edu.my |

Applications of Dibenzofuran 1 Ol and Its Derivatives in Advanced Materials and Catalysis

Organic Electronic Materials

The inherent electronic properties and high thermal stability of the dibenzofuran (B1670420) scaffold make its derivatives prime candidates for use in organic electronic devices.

Derivatives of dibenzofuran are increasingly recognized for their potential as organic semiconducting materials, which form the active layers in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.org The dibenzofuran moiety can be incorporated into larger π-conjugated systems to create materials with desirable electronic properties. beilstein-journals.orgresearchgate.net These compounds can function as either hole-transporting or electron-transporting organic conductors. google.com

The relatively high triplet energies of dibenzofurans make them particularly advantageous as host materials in phosphorescent OLEDs (PHOLEDs), where they facilitate efficient energy transfer to the emissive dopant. google.com Furan-fused π-conjugated compounds, including dibenzofuran derivatives, are considered promising candidates for high-performance organic semiconductors. beilstein-journals.org For instance, π-extended homologues of benzodifuran, such as derivatives of dibenzo[d,d']benzo[1,2-b:4,5-b']difurans, have been synthesized and investigated for their structure-property relationships in semiconductor applications. beilstein-journals.org The development of new synthetic methods, such as copper-catalyzed cyclization, has enabled the concise synthesis of dibenzofuran derivatives that serve as organic semiconducting materials. acs.org

| Compound Type | Application | Key Feature/Finding | Reference |

|---|---|---|---|

| Dibenzothiophene/Dibenzofuran-containing compounds | Host material in PHOLEDs | High triplet energy, suitable for blue or green PHOLEDs. | google.com |

| Dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives | Organic Field-Effect Transistors (OFETs) | π-extended furan-fused compounds demonstrating semiconductor properties. | beilstein-journals.org |

| Conjugated materials with dibenzofuran units | General Organic Semiconductors | Synthesized via green reactions like direct heteroarylation. | researchgate.net |

The photophysical properties of dibenzofuran derivatives are central to their application in optoelectronics, especially in OLEDs. These compounds can be engineered to act as highly efficient emitters, particularly for blue and deep-red light, which are critical for full-color displays. researchgate.netrsc.org

Researchers have developed dibenzofuran-based host materials for deep-red OLEDs that achieve high external quantum efficiencies (ηext,max) of over 16%. researchgate.net In the realm of blue emitters, a significant challenge in OLED technology, dibenzofuran derivatives have been used to create materials for Multiple Resonance Thermally Activated Delayed Fluorescence (MR-TADF). rsc.org These emitters exhibit exceptional properties, including high photoluminescence quantum yields (up to 92%) and very narrow emission spectra, which are crucial for high color purity. rsc.org Devices using these dibenzofuran-based emitters have achieved remarkable external quantum efficiencies of 25.9% for deep-blue light. rsc.org

Furthermore, dibenzofuran-end-capped hole-transporting materials have been shown to significantly improve the efficiency, driving voltage, and operational lifetime of both green and sky-blue TADF OLEDs. rsc.org A green TADF OLED incorporating such a material achieved an impressive lifetime (LT50) of approximately 24,000 hours at a brightness of 1000 cd/m². rsc.org

| OLED Type | Dibenzofuran Derivative Role | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|---|

| Deep-Red Phosphorescent OLED | n-type exciplex host partner | > 16% | Deep-Red | researchgate.net |

| Blue MR-TADF OLED | Emitter (DABNA-3-DBF) | 25.9% | Deep-Blue (CIE: 0.16, 0.07) | rsc.org |

| Green TADF OLED | Hole-Transporting Layer (4DBFHPB) | 19.2% (at 1000 cd m⁻²) | Green | rsc.org |

| Sky-Blue TADF OLED | Hole-Transporting Layer (4DBFHPB) | 21.5% | Sky-Blue | rsc.org |

Role in Organic Semiconductors and Conductors

Catalysis

The rigid dibenzofuran scaffold can be functionalized to create multidentate ligands that coordinate with metal centers, forming catalysts for a variety of chemical transformations.

Dibenzofuran-based structures are employed as foundational scaffolds for constructing complex ligands used in catalysis. mit.edu For example, a tridentate Schiff base ligand, synthesized from 3-aminodibenzo[b,d]furan-2-ol, has been used to prepare mononuclear oxidovanadium complexes. researchgate.net These complexes, which bind the ligand in a tridentate fashion, have demonstrated catalytic activity, such as bromoperoxidase activity with high conversion rates. researchgate.net

In another application, the dibenzofuran scaffold serves as a platform for positioning proton donor groups in "hangman porphyrin" catalysts. rsc.org These systems, featuring groups like phenol (B47542) hanging from the dibenzofuran framework, are designed to mimic enzymatic systems and facilitate reactions like the electrochemical reduction of CO2. rsc.org The dibenzofuran unit has also been used as a linker in ditopic bis(amido-amine) ligands and as a neutral analogue to carbazole (B46965) in ligands for iron and cobalt complexes. acs.orguni-regensburg.de Recently, a palladium-based catalyst modified with a dibenzofuran ligand was developed for acetylene (B1199291) hydrochlorination, demonstrating the utility of the scaffold in industrial processes. researchgate.net

The structure of the dibenzofuran scaffold has a direct impact on the efficiency and selectivity of the resulting catalyst. acs.org The rigidity of the dibenzofuran spacer can create unique catalytic pockets. For instance, in "Pacman porphyrin" catalysts, the dibenzofuran spacer allows the binding pocket to open and close by a significant distance upon substrate binding, a phenomenon termed the "Pacman effect," without compromising the efficient oxygen-activation chemistry. mit.edu

The electronic properties of the dibenzofuran unit also play a crucial role. In palladium-based catalysts for acetylene hydrochlorination, the oxygen-containing dibenzofuran species was found to prevent the reduction and loss of the active Pd species and inhibit carbon deposition, leading to superior catalytic performance with 99.9% acetylene conversion and 99.9% vinyl chloride selectivity for over 400 hours. researchgate.net Conversely, modifications to the scaffold can sometimes be detrimental; the introduction of a deprotonated sulfonate group as a proton donor on a dibenzofuran scaffold was found to decrease the catalytic rate for CO2 reduction due to unfavorable electrostatic interactions. rsc.org

Utilization as Multidentate Ligands in Catalytic Systems

Heat Transfer Agents

The parent compound, dibenzofuran, possesses physical properties that make it suitable for use as a heat transfer agent. ekb.egwikipedia.orgatamanchemicals.combiointerfaceresearch.com It is thermally robust and has a convenient liquid range. ekb.egwikipedia.orgbiointerfaceresearch.com These characteristics, combined with its relatively low toxicity, are exploited in applications where stable, high-temperature fluid is required for heat exchange. ekb.egwikipedia.orgtnjchem.com Dibenzofuran is a component in some commercial heat-transfer oils. biointerfaceresearch.com

Building Blocks in Complex Molecule Synthesis

Dibenzofuran-1-ol and its derivatives serve as foundational scaffolds in organic synthesis for the construction of more intricate molecular architectures. Their inherent structural features and reactivity allow for the strategic development of larger, multi-cyclic systems with applications in various scientific fields.

Precursors for Polycyclic Heteroarenes

The dibenzofuran nucleus is a key building block for the synthesis of polycyclic heteroarenes (PAHs), which are compounds containing multiple fused aromatic and heterocyclic rings. nih.govekb.egebi.ac.uk These extended π-systems are of significant interest in materials science. The transformation of dibenzofuran-based precursors into these larger structures is often accomplished through annulation reactions, which involve the formation of a new ring onto the existing molecular framework. thieme-connect.de

A predominant strategy for synthesizing complex dibenzofuran derivatives involves transition metal-catalyzed reactions. Palladium-catalyzed processes, in particular, have proven to be highly effective for creating new carbon-carbon and carbon-oxygen bonds, facilitating the construction of fused ring systems. researchgate.netnih.gov

One powerful approach is a two-stage domino strategy, which allows for the efficient assembly of tetracyclic dibenzofuran derivatives from simpler precursors like propargyl ethers of 2-halo phenol derivatives. nih.gov This method first employs a palladium(0)-catalyzed domino reaction involving intramolecular carbopalladation and a Suzuki coupling. nih.gov This is followed by an iron(III)-catalyzed cycloisomerization and aromatization step to yield the final polycyclic product. nih.gov This sequence is noted for its efficiency and atom economy in producing diversely substituted polycyclic dibenzofurans. nih.gov

Table 1: Domino Strategy for Tetracyclic Dibenzofuran Synthesis A summary of the key stages in the domino synthesis of tetracyclic dibenzofuran derivatives.

| Stage | Precursor Type | Catalytic System | Key Process | Intermediate/Product |

| 1 | Propargyl ethers of 2-halo phenols | Palladium(0) | Domino Intramolecular Carbopalladation/Suzuki Coupling | 3-methylene-2,3-dihydrobenzofuran derivatives |

| 2 | 3-methylene-2,3-dihydrobenzofuran derivatives | Iron(III) | Cycloisomerization/Aromatization | Tetracyclic Dibenzofuran Derivatives |

Data sourced from The Journal of Organic Chemistry. nih.gov

Another sophisticated method for extending the dibenzofuran core into a larger polycyclic system is through a sequence of palladium-catalyzed direct arylation reactions. researchgate.net This strategy enables the synthesis of π-extended aromatics such as phenanthro[9,10-b]furans. The process begins with an intermolecular direct C5-arylation of a furan (B31954) with an aryl bromide, followed by bromination of the furan unit. The final, crucial step is a palladium-catalyzed intramolecular direct arylation, which closes the new ring and forms the desired polycyclic heteroarene. researchgate.net

Table 2: Sequential Palladium-Catalyzed Synthesis of π-Extended Furans An overview of the sequential process used to create complex polycyclic heteroarenes from furan precursors.

| Step | Starting Material | Reagents | Key Reaction | Product |

| 1 | Furans/Thiophenes | Aryl Bromides, Palladium Catalyst | Intermolecular Direct C5-Arylation | C5-Arylated Heteroarenes |

| 2 | C5-Arylated Heteroarenes | N-bromosuccinimide | Bromination | Bromo-substituted C5-Arylated Heteroarenes |

| 3 | Bromo-substituted C5-Arylated Heteroarenes | Palladium Catalyst | Intramolecular Direct Arylation | π-Extended Heteroarenes (e.g., Phenanthro[9,10-b]furans) |

Data sourced from a study on palladium-catalyzed direct arylation. researchgate.net

These synthetic strategies highlight the utility of the dibenzofuran framework as a versatile precursor. By employing advanced catalytic methods like domino reactions and sequential direct arylations, chemists can effectively construct complex, multi-ring heteroarene systems that are otherwise difficult to access. nih.govresearchgate.net

Natural Occurrence and Origins of Dibenzofuran 1 Ol and Analogues

Isolation from Natural Sources

The isolation of dibenzofurans, including those with a hydroxyl group at the C-1 position, involves extraction from their natural source followed by various chromatographic techniques to separate and purify the individual compounds.

One of the well-known dibenzofuran (B1670420) derivatives from terrestrial plants is Cannabifuran . This compound was first isolated from a cyclohexane (B81311) extract of green Afghan hashish. rsc.org The isolation process involved micro-preparative gas chromatography followed by thin-layer chromatography. rsc.org Subsequent phytochemical investigations of high-potency varieties of Cannabis sativa have also led to the isolation of dehydrocannabifuran. nih.govscispace.com The general procedure for isolating these compounds from Cannabis involves sequential extraction with solvents of increasing polarity, such as hexanes, followed by chromatographic purification using methods like flash silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC). nih.govgoogle.com

Dibenzofurans are also known to be produced by certain plants as phytoalexins , which are antimicrobial compounds synthesized by plants in response to pathogen infection or stress. researchgate.netwikipedia.orgslideshare.net These compounds are part of the plant's inducible defense system. beilstein-journals.orgnih.gov For instance, species within the Pyrinae subtribe of the Rosaceae family, which includes apples and pears, produce biphenyl (B1667301) and dibenzofuran phytoalexins when infected by pathogens. beilstein-journals.orgnih.gov The isolation of these compounds is typically achieved from infected plant tissues or from cell suspension cultures that have been treated with elicitors to induce phytoalexin production. beilstein-journals.org

Here is a table of some dibenzofuran phytoalexins found in the Pyrinae subtribe:

| Compound Name | Plant Source (Genus) |

| Aucuparin | Sorbus |

| γ-Cotonefuran | Cotoneaster |

| Malusfuran | Malus |

This table is based on information from references beilstein-journals.orgnih.gov.

The marine environment, particularly sponges and their associated microorganisms, is another source of dibenzofuran compounds. researchgate.net Fungi, specifically ascomycetes, that live in symbiosis with marine sponges have been found to be prolific producers of novel secondary metabolites, including dibenzofurans. researchgate.netresearchgate.net

For example, an ascomycete, designated Super1F1-09, isolated from the Fijian marine sponge Acanthella cavernosa, was found to produce three previously undescribed dibenzofurans:

3,9-dimethyldibenzofuran-1,7-diol

3-(hydroxymethyl)-9-methyldibenzofuran-1,7-diol

1,7-dihydroxy-9-methyldibenzofuran-3-carboxylic acid

The isolation of these compounds involved the cultivation of the fungus, followed by extraction of the culture and purification using various chromatographic techniques. researchgate.net

Polybrominated dibenzo-p-dioxins, which share a similar core structure, have been isolated from the Australian marine sponge Dysidea dendyi. nih.govacs.org It is suggested that symbiotic cyanobacteria, such as Oscillatoria spongeliae, may be responsible for the production of these halogenated compounds. acs.org

Terrestrial Plant Sources (e.g., Cannabifuran from Cannabis, Phytoalexins)

Biosynthetic Pathways (if available)

The biosynthesis of dibenzofurans in nature generally proceeds through the polyketide pathway. rsc.org This pathway involves the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization and aromatization to form the dibenzofuran core.

In plants, particularly in the Pyrinae subtribe, the biosynthesis of biphenyls and dibenzofurans is initiated by the enzyme biphenyl synthase . beilstein-journals.orgresearchgate.net This enzyme catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form the biphenyl scaffold. researchgate.net It is proposed that dibenzofurans are then formed from these biphenyl precursors through subsequent enzymatic reactions, although the exact mechanisms are not yet fully elucidated. beilstein-journals.org Recent studies suggest a sequential pathway where biphenyls are precursors to dibenzofurans, rather than two separate parallel pathways. beilstein-journals.org

The biosynthesis of cannabinoids, including the precursor to cannabifuran, also follows a complex pathway that begins with the synthesis of olivetolic acid. nih.govresearchgate.net However, the specific enzymatic steps leading to the formation of the furan (B31954) ring in cannabifuran are not well-defined in the available literature. Synthetic routes have been developed to produce cannabifuran, which have helped to confirm its structure. rsc.orgrsc.orgrsc.org

In lichens and ascomycetes, the biosynthesis of dibenzofurans also starts from a polyketide backbone. rsc.orgresearchgate.net The initial steps involve the formation of orsellinic acid or phloroacetophenone-type compounds. rsc.org The dibenzofuran structure is then formed through an oxidative ring closure. rsc.org

Future Research Directions for Dibenzofuran 1 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of dibenzofuran (B1670420) derivatives, including dibenzofuran-1-ol, has traditionally relied on methods that can be resource-intensive and may generate hazardous byproducts. Future research is increasingly focused on the development of novel and sustainable synthetic routes that are more efficient and environmentally benign.

Key areas for future research in the synthesis of this compound include:

Catalyst Development : A significant avenue of research is the design of more efficient and reusable catalysts. While palladium-catalyzed reactions are common for forming the dibenzofuran core, there is a push to develop catalysts based on more abundant and less toxic metals. organic-chemistry.org For instance, copper-catalyzed cyclization of cyclic diaryliodonium salts in water has been shown to be an efficient method for producing dibenzofuran derivatives. acs.org Further exploration of copper-based catalysts, potentially with novel ligands, could lead to more sustainable processes. acs.org

Green Solvents and Reagents : The use of green solvents, such as water or bio-derived solvents like γ-valerolactone (GVL), is a critical aspect of sustainable synthesis. researchgate.net Research into reaction conditions that utilize these solvents while maintaining high yields is essential. Additionally, employing less hazardous reagents, for example, moving away from toxic organotin reagents used in Stille coupling, is a priority. nih.gov

One-Pot Reactions and Process Intensification : Developing one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. organic-chemistry.orgnih.gov For example, a streamlined one-pot procedure involving ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution has been reported for the synthesis of dibenzofurans. nih.gov Future work could adapt such methodologies for the specific synthesis of this compound.

Photochemical and Electrochemical Methods : Light-promoted and electrochemical reactions offer promising alternatives to traditional thermal methods. acs.orgacs.org These techniques can often be conducted under milder conditions and can offer unique selectivity. Research into visible-light-promoted synthesis of dibenzofuran derivatives, for instance, presents an eco-friendly approach. acs.org Further investigation into photoinduced intramolecular cyclization to form the C-O bond is a viable research direction. acs.orgacs.org

A comparative table of emerging sustainable synthetic strategies is presented below:

| Synthetic Strategy | Key Features | Potential Advantages |

| Novel Catalysis | Use of earth-abundant metals (e.g., copper), reusable catalysts (e.g., Pd/C). organic-chemistry.orgacs.org | Reduced cost, lower toxicity, improved sustainability. organic-chemistry.orgacs.org |

| Green Solvents | Employment of water, or bio-derived solvents. acs.orgresearchgate.net | Reduced environmental impact, improved safety. acs.orgresearchgate.net |

| One-Pot Synthesis | Combination of multiple reaction steps in a single vessel. organic-chemistry.orgnih.gov | Increased efficiency, reduced waste and purification steps. organic-chemistry.orgnih.gov |

| Photochemical Synthesis | Utilization of light to promote reactions, often with a photosensitizer. acs.org | Mild reaction conditions, unique reactivity, eco-friendly. acs.org |

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. Future research in this area will likely involve a combination of experimental and computational approaches.

Key areas for future mechanistic studies include:

Computational Modeling : Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the roles of catalysts and solvents. mdpi.comnih.gov For example, mechanistic studies on the formation of dibenzofuran from precursors like phenanthrene (B1679779) and anthracene (B1667546) have been conducted using quantum chemistry calculations. mdpi.comnih.gov Similar studies focused on the specific formation of this compound would be highly beneficial.

Isotope Labeling Studies : Experiments using isotopically labeled reagents, such as H₂¹⁸O, can definitively determine the source of atoms in the final product, providing clear evidence for proposed reaction mechanisms. acs.org For instance, such studies have confirmed that the oxygen atom in the furan (B31954) ring can be derived from water in certain cyclization reactions. acs.org

Kinetic Studies : Detailed kinetic analysis of reactions can help to elucidate the rate-determining steps and the influence of various reaction parameters. This information is vital for process optimization.

Characterization of Intermediates : The isolation and characterization of reaction intermediates can provide direct evidence for a proposed mechanism. Advanced spectroscopic techniques can be employed to identify transient species.

Future research will focus on elucidating the precise mechanisms of key transformations, such as the catalytic cycles in cross-coupling reactions and the pathways of photochemical cyclizations, to enable more rational and efficient synthesis of this compound and its derivatives.

Exploration of New Advanced Material Applications

The rigid, planar structure and electronic properties of the dibenzofuran core make it an attractive building block for advanced materials. While some applications have been explored, there is significant potential for this compound and its derivatives in new and emerging technologies.

Future research in material applications should focus on:

Organic Electronics : Dibenzofuran-containing compounds have shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.com The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for the fine-tuning of electronic properties. Future work could involve synthesizing and evaluating new this compound derivatives as host materials, charge-transporting materials, or emitters in OLED devices. google.com The high triplet energy of the dibenzofuran moiety is particularly advantageous for use in blue or green phosphorescent OLEDs. google.com

High-Performance Polymers : Incorporation of the dibenzofuran unit into polymer backbones can enhance thermal stability and mechanical properties. Research into the synthesis of novel polymers derived from this compound could lead to materials with applications in electronics packaging and other high-tech fields.

Sensors and Detectors : The fluorescent properties of some dibenzofuran derivatives could be harnessed for the development of chemical sensors. The hydroxyl group of this compound could be modified with specific recognition units to create sensors for ions or small molecules.

A table summarizing potential advanced material applications is provided below:

| Application Area | Role of this compound Derivatives | Potential Benefits |

| OLEDs | Host materials, charge-transporting layers, emitters. google.com | High triplet energy, enhanced stability and brightness. google.com |

| OPVs | Components of semiconducting materials. | Favorable interactions with other organic materials. |

| Polymers | Monomers or additives. | Enhanced thermal and mechanical properties. |

Advanced Environmental Degradation Studies and Remediation Strategies

Dibenzofurans, particularly their chlorinated derivatives, are recognized as persistent organic pollutants. ekb.egcore.ac.uk Understanding the environmental fate of this compound and developing effective remediation strategies are therefore of high importance.

Future research in this domain should include:

Biodegradation Pathways : While the microbial degradation of dibenzofuran has been studied, the specific pathways for hydroxylated derivatives like this compound are less understood. asm.orgresearchgate.net Research should focus on identifying microorganisms capable of degrading this compound and elucidating the enzymatic reactions involved. Studies have shown that bacteria can degrade dibenzofuran to intermediates like salicylic (B10762653) acid. asm.org Investigating if similar pathways exist for this compound is a key research question.

Photodegradation Studies : The effect of sunlight on the degradation of this compound in various environmental matrices (water, soil) needs to be investigated. Photodegradation can be a significant removal mechanism for aromatic compounds.

Advanced Oxidation Processes (AOPs) : AOPs, which involve the generation of highly reactive species like hydroxyl radicals, are powerful methods for degrading persistent organic pollutants. Future studies could explore the efficacy of different AOPs for the removal of this compound from contaminated water.

Phytoremediation and Rhizoremediation : The use of plants (phytoremediation) and their associated root-zone microorganisms (rhizoremediation) to clean up contaminated soils is a promising and sustainable approach. nih.govacs.org Research is needed to identify plant species that can effectively take up and/or degrade this compound. Studies on related polychlorinated dibenzofurans have shown that certain plants can contribute to their reduction in soil. acs.org

A summary of potential environmental remediation strategies is outlined below:

| Remediation Strategy | Mechanism | Key Research Focus |

| Bioremediation | Microbial degradation. asm.orgresearchgate.net | Identification of degrading microbial strains and metabolic pathways. asm.orgresearchgate.net |

| Photodegradation | Breakdown by sunlight. bioone.org | Determining degradation rates and products in different environments. |

| Advanced Oxidation | Chemical degradation by reactive oxygen species. | Optimizing process parameters for efficient removal. |

| Phytoremediation | Plant uptake and metabolism. nih.govacs.org | Screening of effective plant species and understanding uptake mechanisms. nih.govacs.org |

By focusing on these future research directions, the scientific community can continue to build upon the existing knowledge of this compound, leading to the development of more sustainable chemical processes, innovative materials, and effective environmental management strategies.

Q & A

Q. What are the most reliable synthetic routes for Dibenzofuran-1-ol, and how can experimental reproducibility be ensured?

- Methodological Answer : this compound synthesis often employs Ullmann coupling or cyclization of substituted phenols. To ensure reproducibility:

- Document precise stoichiometry, solvent purity, and reaction conditions (e.g., temperature, catalyst loading) in the main manuscript, with extended details in supplementary materials .

- Characterize intermediates via NMR (e.g., H/C) and high-resolution mass spectrometry (HRMS). Cross-validate with spectral databases like NIST Chemistry WebBook .

- For known derivatives, cite prior synthesis protocols and verify purity via HPLC (>95%) .

Q. Which spectroscopic techniques are optimal for distinguishing this compound from its structural analogs?

- Methodological Answer : Combine:

- FT-IR to identify hydroxyl (-OH) stretching (~3200–3600 cm) and aromatic C=C vibrations (~1450–1600 cm) .

- NMR to resolve substituent positions: H NMR detects deshielded protons near the hydroxyl group, while C NMR confirms the dibenzofuran backbone .

- X-ray crystallography for unambiguous structural confirmation, particularly for novel derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s electronic properties reported across studies?

- Methodological Answer : Discrepancies in HOMO-LUMO gaps or dipole moments may arise from varying DFT functionals (e.g., B3LYP vs. M06-2X). Mitigate by:

Q. What strategies are effective for analyzing this compound’s environmental persistence in complex matrices?

- Methodological Answer : Use:

Q. How should researchers address conflicting toxicity data for this compound in in vitro assays?

- Methodological Answer : Contradictions may stem from cell line variability or assay interference. Recommendations:

Q. What experimental designs minimize artifacts in this compound’s photochemical studies?

- Methodological Answer : To avoid light-induced degradation artifacts:

- Use amber glassware and inert atmospheres (N/Ar) during irradiation experiments .

- Monitor reaction progress via online UV-Vis spectroscopy and validate products with GC-EI/MS .

- Include dark controls to distinguish thermal vs. photolytic pathways .

Data Management & Quality Control

Q. How can researchers ensure traceability in this compound’s analytical data?

- Methodological Answer :

Q. What statistical approaches are suitable for reconciling variability in this compound’s bioactivity data?

- Methodological Answer : Apply:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.